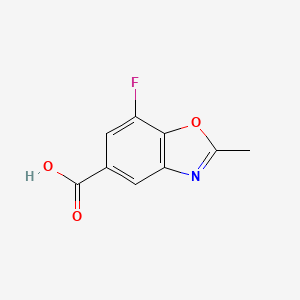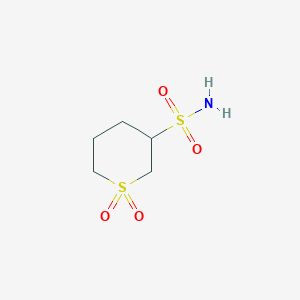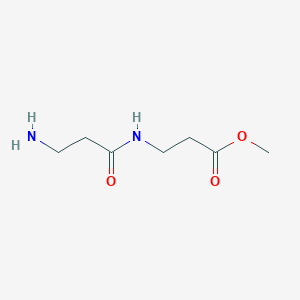methanol](/img/structure/B13237395.png)
[1-(Aminomethyl)cyclopropyl](5-iodo-1,3-thiazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a complex organic compound with the molecular formula C₈H₁₁IN₂OS and a molecular weight of 310.16 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a thiazole ring substituted with an iodine atom. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)cyclopropylmethanol involves multiple steps, typically starting with the preparation of the cyclopropyl and thiazole intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include other thiazole derivatives and cyclopropyl-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups and biological activities. The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological effects .
Propriétés
Formule moléculaire |
C8H11IN2OS |
|---|---|
Poids moléculaire |
310.16 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-iodo-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C8H11IN2OS/c9-5-3-11-7(13-5)6(12)8(4-10)1-2-8/h3,6,12H,1-2,4,10H2 |
Clé InChI |
FWYTVFKPAZBXKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=NC=C(S2)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13237322.png)
![N-[(3,5-dichlorophenyl)methyl]cyclopentanamine](/img/structure/B13237329.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(6-methoxypyridin-3-yl)propanoic acid](/img/structure/B13237346.png)



![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)





